8-Amino-DG cep
Overview
Description
8-Amino-2’-deoxyguanosine (8-Amino-DG) is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties. It is an 8-amino-purine derivative, which means it has an amino group attached to the eighth position of the guanine base. This modification allows 8-Amino-DG to form additional hydrogen bonds, making it particularly useful in the study of DNA structures and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-DG typically involves the modification of guanosine. One common method includes the use of 2-nitropropane, an industrial solvent, which is metabolized to form reactive intermediates that aminate the eighth position of deoxyguanosine . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the selective amination of the guanine base.
Industrial Production Methods
Industrial production of 8-Amino-DG involves large-scale synthesis using automated synthesizers. The process includes the protection of functional groups, selective amination, and subsequent deprotection steps. The use of phosphoramidites, such as 8-Amino-dG-CE Phosphoramidite, is common in the synthesis of oligonucleotides containing 8-Amino-DG .
Chemical Reactions Analysis
Types of Reactions
8-Amino-DG undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine.
Reduction: Reduction reactions can modify the amino group.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include 8-oxo-2’-deoxyguanosine and various substituted derivatives, which are useful in studying DNA damage and repair mechanisms .
Scientific Research Applications
8-Amino-DG has a wide range of applications in scientific research:
Medicine: Research on 8-Amino-DG contributes to the development of therapeutic agents targeting DNA repair pathways.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 8-Amino-DG involves its incorporation into DNA, where it can form additional hydrogen bonds due to the presence of the amino group. This modification affects the stability and structure of DNA, making it a valuable tool for studying DNA interactions and stability . The molecular targets include DNA polymerases and repair enzymes that recognize and process the modified nucleoside .
Comparison with Similar Compounds
Similar Compounds
8-Oxo-2’-deoxyguanosine: Another modified nucleoside formed by oxidative damage.
8-Amino-adenosine: Similar to 8-Amino-DG but with an amino group on adenosine.
Uniqueness
8-Amino-DG is unique due to its ability to form additional hydrogen bonds, which enhances the stability of DNA triple helices. This property makes it particularly useful in studying DNA structures that are not easily accessible with other modified nucleosides .
Properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-8-yl]-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N10O7P/c1-31(2)56(32(3)4)64(61-26-14-25-47)63-38-27-40(55-42-41(50-45(55)49-30-54(7)8)43(57)52-44(51-42)48-29-53(5)6)62-39(38)28-60-46(33-15-12-11-13-16-33,34-17-21-36(58-9)22-18-34)35-19-23-37(59-10)24-20-35/h11-13,15-24,29-32,38-40H,14,26-28H2,1-10H3,(H,51,52,57)/b48-29+,49-30+/t38-,39+,40+,64?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYAKIMORVUDY-DQRQSMDHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5N=CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5/N=C/N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N10O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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